molecular formula C7H5ClFI B1425459 1-Chloro-5-fluoro-2-iodo-3-methylbenzene CAS No. 1242339-79-2

1-Chloro-5-fluoro-2-iodo-3-methylbenzene

Cat. No. B1425459
M. Wt: 270.47 g/mol
InChI Key: MFVMWNARKHGJMC-UHFFFAOYSA-N
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Description

“1-Chloro-5-fluoro-2-iodo-3-methylbenzene” is a chemical compound with the CAS Number: 1242339-79-2 . It has a molecular weight of 270.47 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Molecular Structure Analysis

The molecular structure of “1-Chloro-5-fluoro-2-iodo-3-methylbenzene” can be represented by the InChI code: 1S/C7H5ClFI/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 . This indicates the presence of a benzene ring substituted with chlorine, fluorine, iodine, and a methyl group.


Chemical Reactions Analysis

The compound, being an aromatic compound, can undergo electrophilic aromatic substitution reactions . The specific reactions would depend on the conditions and the electrophiles present.


Physical And Chemical Properties Analysis

The compound is a solid and has a molecular weight of 270.47 . More specific physical and chemical properties such as melting point, boiling point, and density may not be readily available and would require experimental determination.

Scientific Research Applications

Vaporization Studies

Vaporization enthalpies for a series of fluorobenzene, chlorobenzene, and various chloro- and fluoro-methylbenzenes, including compounds similar to 1-chloro-5-fluoro-2-iodo-3-methylbenzene, were determined using the transpiration method. This study is crucial for understanding the thermophysical properties of such compounds (Verevkin et al., 2014).

Synthesis and Application in Pharmacology

A study focused on synthesizing 1-allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione from 1-chloro-4-fluoro-2-methylbenzene, a compound structurally related to 1-chloro-5-fluoro-2-iodo-3-methylbenzene. This synthesis is significant for developing NMDA receptor antagonists (Xun & Qing-ping, 2004).

Mechanistic Studies in SNAr Reactions

Research examining the influence of steric and electronic effects on SNAr reactions in dimethyl sulphoxide involved compounds like 1-chloro- and 1-fluoro-2,4-dinitrobenzenes, offering insights into the behavior of similar halogen-substituted benzenes (Onyido & Hirst, 1991).

Vibrational Spectra Studies

The vibrational spectra of various halobenzene cations, including chloro- and fluorobenzene, were measured, which provides valuable information on the electronic properties of such molecules (Kwon et al., 2002).

Microwave Spectrum Analysis

A study on the microwave spectrum of 1-chloro-3-fluorobenzene, a structurally related compound, offers insights into the electronic structure and molecular dynamics of halogen-substituted benzenes (Onda et al., 1994).

Photolysis of Iodobenzene

Research on the photolysis of iodobenzene, similar in structure to 1-chloro-5-fluoro-2-iodo-3-methylbenzene, sheds light on the stability and reactivity of iodine-substituted aromatic compounds under light (Durie et al., 1949).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-chloro-5-fluoro-2-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFI/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVMWNARKHGJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679324
Record name 1-Chloro-5-fluoro-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-fluoro-2-iodo-3-methylbenzene

CAS RN

1242339-79-2
Record name 1-Chloro-5-fluoro-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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